1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-15-7-9-16(10-8-15)23-19(22-11-5-6-12-22)17(13-20-23)18(24)21-14(2)3/h5-14H,4H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYWMUZPMZTBQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NC(C)C)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The pyrrole moiety can be introduced via Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron (III) chloride .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole or pyrazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent, antibacterial, and antifungal compound.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its properties in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Key Observations :
- Hydrophobic Substituents : The 4-ethyl group in the target compound likely improves membrane permeability compared to halogenated analogs but may reduce solubility .
Carboxamide Side Chain Modifications
| Compound Name | Carboxamide Substituent | Impact on Properties | Reference |
|---|---|---|---|
| This compound | Isopropyl | Moderate steric bulk; enhances lipophilicity | [7] |
| 1-(2-chloro-5-fluorophenyl)-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | Tetrahydro-2H-pyran-4-ylmethyl | Introduces oxygen for H-bonding; may improve solubility | [3] |
| N-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide | 5-ethyl-1,3,4-thiadiazol-2-yl | Adds sulfur heterocycle; may influence redox activity | [9] |
Key Observations :
- Isopropyl vs. Heterocyclic Groups : The isopropyl group in the target compound offers simplicity and cost-effective synthesis compared to complex heterocycles like thiadiazole or pyranylmethyl .
- Solubility Considerations : Substituents with oxygen (e.g., tetrahydro-2H-pyran-4-ylmethyl) could mitigate the hydrophobic effects of the ethylphenyl group .
Pyrrole Substitution and Bioactivity
Biological Activity
1-(4-ethylphenyl)-N-isopropyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole class, which has gained attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure
The compound features a unique structure characterized by a pyrazole ring substituted with a pyrrole moiety and an ethylphenyl group. Its IUPAC name is 1-(4-ethylphenyl)-N-propan-2-yl-5-pyrrol-1-ylpyrazole-4-carboxamide. The molecular formula is with a molecular weight of approximately 342.41 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : It may inhibit various enzymes involved in signaling pathways, particularly kinases.
- Receptor Modulation : The compound can modulate receptor activity, influencing cellular responses.
Biological Activities
Research highlights several biological activities associated with this compound:
Anticancer Activity
This compound has been investigated for its potential as an anticancer agent. Studies indicate that it exhibits cytotoxic effects against various cancer cell lines.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction | |
| A549 (Lung) | 20 | Cell cycle arrest | |
| HeLa (Cervical) | 18 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Anti-inflammatory Activity Studies
| Study Reference | Inflammatory Model | % Inhibition at 10 µM |
|---|---|---|
| Carrageenan-induced edema | 75% | |
| LPS-stimulated macrophages | 80% |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. It shows activity against various bacterial strains, indicating its potential as an antibacterial agent.
Table 3: Antimicrobial Activity Studies
| Study Reference | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| Pseudomonas aeruginosa | 12 |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on breast cancer cell lines, demonstrating significant apoptosis induction through caspase activation pathways.
- In Vivo Anti-inflammatory Effects : Another study utilized a carrageenan-induced paw edema model in rats, showing that the compound significantly reduced inflammation compared to control groups.
- Antimicrobial Testing : A series of tests against common pathogens revealed that the compound had considerable antibacterial activity, especially against Gram-positive bacteria.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
